4-Sulfamoyloxy-benzoic acid nonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfamoyloxy-benzoic acid nonyl ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, with a nonyl ester substituent. It has been studied for its inhibitory activity against certain enzymes, making it a compound of interest in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid nonyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with nonyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyloxy-benzoic acid nonyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and nonyl alcohol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and nonyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown inhibitory activity against estrone sulfatase, making it a candidate for the development of therapeutic agents targeting hormone-related disorders.
Biochemistry: The compound is used in enzyme inhibition studies to understand the mechanisms of enzyme action and regulation.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Sulfamoyloxy-benzoic acid nonyl ester involves its interaction with specific enzymes, such as estrone sulfatase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of sulfated steroid precursors to estrogens. This inhibition can have therapeutic implications in conditions where estrogen regulation is crucial .
Comparison with Similar Compounds
Similar Compounds
- 4-Sulfamoyloxy-benzoic acid methyl ester
- 4-Sulfamoyloxy-benzoic acid ethyl ester
- 4-Sulfamoyloxy-benzoic acid propyl ester
Uniqueness
4-Sulfamoyloxy-benzoic acid nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H25NO5S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
nonyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C16H25NO5S/c1-2-3-4-5-6-7-8-13-21-16(18)14-9-11-15(12-10-14)22-23(17,19)20/h9-12H,2-8,13H2,1H3,(H2,17,19,20) |
InChI Key |
MIEAOZZHVJFVJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.